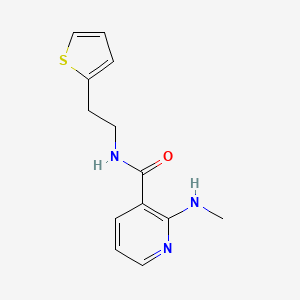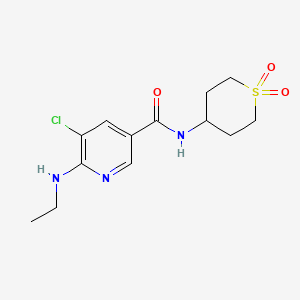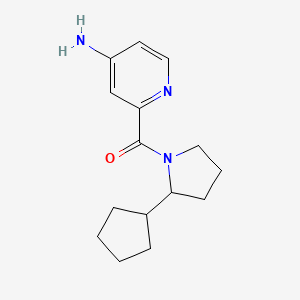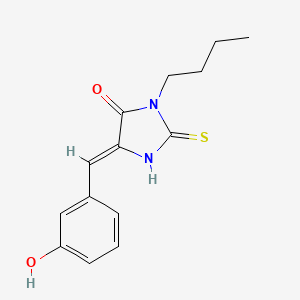
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that has been shown to selectively target RNA polymerase I (Pol I) transcription. This molecule has been studied extensively for its potential as a cancer therapy, as it has shown promise in inhibiting the growth of cancer cells in vitro and in vivo. In
Mechanism of Action
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide works by binding to the DNA template of Pol I and preventing the transcription of ribosomal RNA (rRNA). This leads to a reduction in the production of ribosomes, which are essential for protein synthesis and cell growth. In cancer cells, which have a high demand for protein synthesis, the inhibition of Pol I transcription can lead to cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide has also been shown to have effects on normal cells. In particular, it has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis. These effects may limit the usefulness of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide as a cancer therapy, as they may lead to toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide is that it is relatively easy to synthesize, making it readily available for use in lab experiments. However, it can be difficult to work with due to its low solubility and tendency to form aggregates. Additionally, its effects on normal cells may limit its usefulness in certain types of experiments.
Future Directions
There are several areas of future research that could be explored with N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide. One area is the development of more potent and selective inhibitors of Pol I transcription. Another area is the exploration of combination therapies that could enhance the effectiveness of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide. Finally, the effects of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide on normal cells could be further studied to better understand its potential toxicity and identify ways to mitigate this toxicity.
In conclusion, N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide is a promising small molecule inhibitor that has shown potential as a cancer therapy. Its ability to selectively target Pol I transcription in cancer cells makes it an attractive target for further research. However, its effects on normal cells and limitations in lab experiments must be carefully considered when exploring its potential as a cancer therapy.
Synthesis Methods
The synthesis of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide involves several steps, starting with the reaction of 2-cyanopyridine with cyclopentylmagnesium bromide to form N-cyclopentyl-2-cyanopyridine. This compound is then reacted with ethylamine to form N-cyclopentyl-6-(ethylamino)pyridine-2-carboxamide, which is then converted to N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide through a series of reactions involving N-methylation and carboxamide formation.
Scientific Research Applications
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide has been extensively studied for its potential as a cancer therapy, as it has been shown to selectively target Pol I transcription in cancer cells. Pol I transcription is a critical process for the growth and proliferation of cancer cells, and inhibiting this process can lead to the death of cancer cells. N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer.
properties
IUPAC Name |
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-14-12-8-7-10(9-15-12)13(17)16-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMQWAXXADBWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7554659.png)


![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)

![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)

![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
